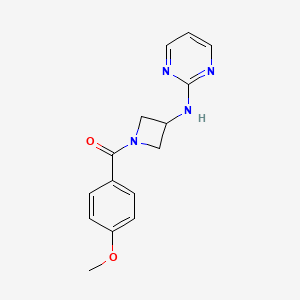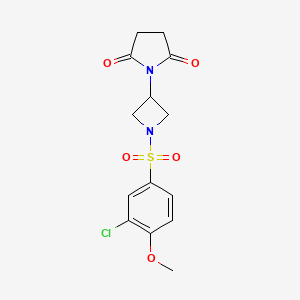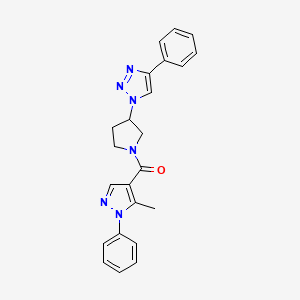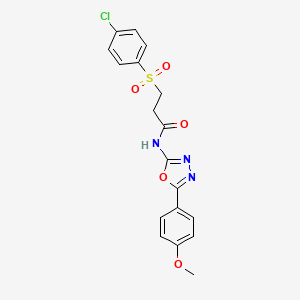
3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .作用机制
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are key components in many biologically active compounds and have a broad range of chemical and biological properties . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
实验室实验的优点和局限性
One of the main advantages of using 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid in lab experiments is its ability to modulate multiple cellular processes. This makes it a versatile tool for studying various diseases and cellular pathways. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid. One area of interest is the development of this compound-based therapies for neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on cellular processes. Other potential future directions include the development of this compound-based therapies for cancer and the exploration of this compound's effects on other physiological systems such as the cardiovascular and immune systems.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its ability to modulate multiple cellular processes makes it a versatile tool for studying various diseases and cellular pathways. Further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. With continued research, this compound has the potential to be developed into a valuable therapeutic agent for various diseases.
合成方法
The synthesis of 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid involves the reaction of histidine with formaldehyde and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain this compound. The purity of this compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
科学研究应用
3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
3-(4,5-dimethyl-2-oxo-1H-imidazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(2)10(8(13)9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,9,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNGHUOSPHDKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2950225.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2950226.png)
![1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2950227.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2950228.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2950229.png)


